molecular formula C12H21F5O B13871699 1,1,1,2,2-Pentafluorododecan-3-ol

1,1,1,2,2-Pentafluorododecan-3-ol

Cat. No.: B13871699
M. Wt: 276.29 g/mol
InChI Key: YFCKZQQCWZNEFP-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluorododecan-3-ol is a fluorinated alcohol with the molecular formula C12H21F5O. This compound is characterized by the presence of five fluorine atoms attached to the carbon chain, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentafluorododecan-3-ol can be synthesized through several methods. One common approach involves the fluorination of dodecan-3-ol using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2-Pentafluorododecan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the alcohol group to an alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

1,1,1,2,2-Pentafluorododecan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

    Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluorododecan-3-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: Another fluorinated alcohol with similar properties but a shorter carbon chain.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its high ionizing power.

Uniqueness: 1,1,1,2,2-Pentafluorododecan-3-ol stands out due to its longer carbon chain, which provides unique hydrophobic properties and enhances its utility in various applications. The combination of multiple fluorine atoms and a longer carbon chain makes it particularly valuable in designing materials and compounds with specific desired properties.

Properties

IUPAC Name

1,1,1,2,2-pentafluorododecan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F5O/c1-2-3-4-5-6-7-8-9-10(18)11(13,14)12(15,16)17/h10,18H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCKZQQCWZNEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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